molecular formula C16H11N3O2S B7729142 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B7729142
M. Wt: 309.3 g/mol
InChI Key: KUEDPQPSINBLKI-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone. Finally, the two moieties are coupled through a Suzuki or Heck coupling reaction to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields. These methods can be optimized to reduce the use of hazardous reagents and minimize waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while nitration would introduce nitro groups onto the aromatic rings .

Scientific Research Applications

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer or anti-microbial agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The benzothiazole and pyrazole moieties are known to interact with various proteins, potentially inhibiting their function and leading to anti-cancer or anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to the combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-9-5-6-10(13(21)7-9)15-11(8-17-19-15)16-18-12-3-1-2-4-14(12)22-16/h1-8,20-21H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDPQPSINBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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